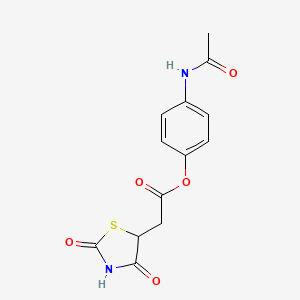![molecular formula C24H33N3O2 B5564342 9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)
9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazaspiro[5.5]undecane derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities and unique structural features. These compounds have been extensively studied for their potential in various therapeutic applications.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives generally involves intramolecular spirocyclization of substituted pyridines. A method entails activating the pyridine ring with ethyl chloroformate followed by the addition of a β-dicarbonyl nucleophile in the presence of a titanium catalyst (Parameswarappa & Pigge, 2011). Additionally, divergent synthesis methods allow for the introduction of various substituents, enhancing the structural diversity of these compounds (Yang et al., 2008).
Molecular Structure Analysis
The crystal structure of diazaspiro[5.5]undecane derivatives reveals significant details about their molecular conformation. For instance, the compound 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was structurally characterized, showcasing the formation of a one-dimensional supramolecular chain through hydrogen bonds (Zhu, 2011).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives often involves modifications at various positions of the core structure, enabling the exploration of novel biological activities. For example, the antihypertensive properties of certain 9-substituted derivatives highlight the potential for targeted therapeutic applications (Clark et al., 1983).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the application and formulation of these compounds. Research on the crystal structure and biological activity of specific diazaspiro[5.5]undecane derivatives provides insights into their physicochemical characteristics and potential as pharmaceutical agents (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with various functional groups, are essential for understanding the versatility of diazaspiro[5.5]undecane derivatives in chemical synthesis and drug design. The efficient synthesis of nitrogen-containing spiro heterocycles via double Michael addition exemplifies the creative approaches to constructing these complex molecules (Aggarwal & Khurana, 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Substituted 3,9-Diazaspiro[5.5]Undecanes : The construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines showcases a method for synthesizing this class of compounds. This process involves in situ activation of the pyridine ring, highlighting the versatility of these compounds in chemical synthesis (Parameswarappa & Pigge, 2011).
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles : A noteworthy advancement is the catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives. This method employs double Michael addition reactions, offering an efficient pathway for producing these compounds in high yields (Aggarwal, Vij, & Khurana, 2014).
Photophysical Studies and Solvatochromic Analysis : The study of diazaspiro compounds' photophysical properties and solvatochromic behavior provides insights into their potential applications in materials science. Such research explores the effects of solvent polarity on the photophysical characteristics of these compounds, contributing to the understanding of their behavior in different environments (Aggarwal & Khurana, 2015).
Potential Applications
Biological Activity and Synthesis for Medical Applications : The review on 1,9-diazaspiro[5.5]undecanes discusses their significant biological activities. These compounds have potential applications in treating various disorders, including obesity, pain, and cardiovascular diseases, underscoring their importance in medicinal chemistry (Blanco‐Ania, Heus, & Rutjes, 2017).
Solid-Phase Synthesis of Piperazines and Diazaspirocycles : The development of microwave-assisted solid-phase synthesis techniques for piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, represents a significant advancement in synthetic methodology. This approach offers a streamlined pathway for generating these compounds, which may find applications across a range of scientific disciplines (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Propriétés
IUPAC Name |
9-[(5-propylfuran-2-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-2-3-21-4-5-22(29-21)18-26-16-11-24(12-17-26)10-6-23(28)27(19-24)15-9-20-7-13-25-14-8-20/h4-5,7-8,13-14H,2-3,6,9-12,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXSEAMFKNQTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=NC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(5-Propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

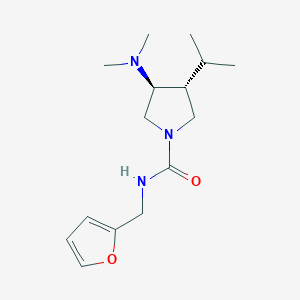
![1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)
![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)
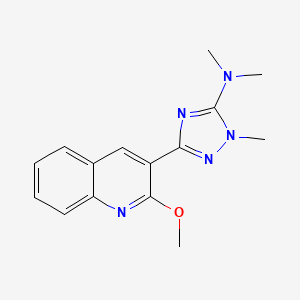
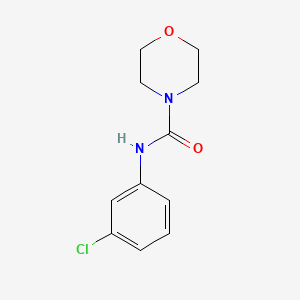
![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)
![2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)

![3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564334.png)
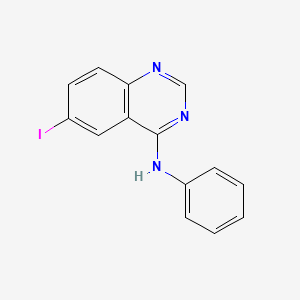
![ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5564355.png)
